Controlled Lipophilicity (cLogP ≈ 2.54–2.85) Versus PD 81723 (XLogP3 = 4.80) – Impact on Solubility and CNS Multiparameter Optimization
The target compound displays a computed logP of 2.54 (Leyan) to 2.85 (Enamine) , whereas the closest bioactive analog PD 81723 (trifluoromethylphenyl derivative) has a PubChem XLogP3 of 4.80 . This ≈2.0-unit logP difference places the cyclopropanecarbonyl derivative within the optimal lipophilicity range for oral drug-likeness (logP 1–3) and CNS drug space (cLogP 2–3.5), while PD 81723 exceeds these thresholds and is expected to have lower aqueous solubility and higher non-specific binding.
| Evidence Dimension | Computed lipophilicity (logP / cLogP / XLogP3) |
|---|---|
| Target Compound Data | cLogP 2.54 (Leyan) / 2.849 (Enamine) |
| Comparator Or Baseline | PD 81723: XLogP3 = 4.80 (PubChem); cyclopentyl analog: no published logP |
| Quantified Difference | ΔlogP ≈ –1.95 to –2.26 (target minus PD 81723) |
| Conditions | Computed values from vendor databases (Leyan, Enamine) and PubChem |
Why This Matters
Lower logP directly translates to higher aqueous solubility and a more favourable CNS MPO score, making the cyclopropanecarbonyl analog a preferred starting point for programmes requiring balanced ADME properties.
